molecular formula C13H14F3NO5 B1311346 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid CAS No. 561304-40-3

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

Cat. No. B1311346
Key on ui cas rn: 561304-40-3
M. Wt: 321.25 g/mol
InChI Key: DYINHAOLKZFJQC-UHFFFAOYSA-N
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Patent
US08183238B2

Procedure details

tert-Butyl N-(diphenylmethylene)-2-nitro-3-(trifluoromethoxy)-L-phenylalaninate (118) Trifluoroacetic acid (6 mL, 80 mmol) was added to a solution of 2-[(tert-butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid (117) (7.254 g, 22.58 mmol) in dichloromethane (40 mL). The mixture was stirred at RT for 2 h. The volatiles were removed in vacuo to provide 2-amino-3-(trifluoromethoxy)benzoic acid, which was dissolved in trifluoroacetic acid (30 mL). After addition of NaBO3.4H2O (18.3 g, 113 mmol), the mixture was stirred and heated at reflux for 18 h. The reaction mixture was cooled to RT, poured into water and extracted with Et2O. The combined extracts were dried, filtered and concentrated in vacuo to yield 2-nitro-3-(trifluoromethoxy)benzoic acid, which was then dissolved in THF (8.5 mL) and cooled to 0° C. Sodium borohydride (99%, 2.40 g, 62.8 mmol) was added in two portions; after gas evolution had subsided, boron trifluoride dimethyl etherate (98%, 5.89 mL, 62.9 mmol) was added drop-wise at 0° C., and the reaction mixture was stirred for 30 min at 0° C. The reaction was allowed to warm to RT over 18 h, then recooled in an ice bath and treated with saturated aqueous ammonium chloride solution until no additional gas evolution was observed. The mixture was partitioned between EtOAc (30 mL) and water (10 mL), and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo to provide [2-nitro-3-(trifluoromethoxy)phenyl]methanol. This crude residue was dissolved in Et2O (150 mL). The mixture was cooled to 0° C. and phosphorus tribromide (97%, 3.68 mL, 37.9 mmol) was added. The mixture was allowed to warm to RT over 18 h, then poured onto ice water. The layers were separated and the aqueous layer was extracted with Et2O. The combined extracts were washed with water, dried, filtered and concentrated in vacuo to yielding 1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene. This crude residue was converted to the title compound using the general procedure outlined in Example 12 to afford the product as a yellow oil (3.67 g, 32%). LCMS m/z 515.5 (M+1). 1H NMR (400 MHz, CDCl3) δ 1.44 (s, 9H), 3.20-3.31 (m, 2H), 4.23 (dd, J=8.2, 5.1 Hz, 1H), 6.68 (br d, J=7.2 Hz, 2H), 7.25-7.43 (m, 9H), 7.59-7.62 (m, 2H).
Name
tert-Butyl N-(diphenylmethylene)-2-nitro-3-(trifluoromethoxy)-L-phenylalaninate
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.254 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)=N[C@H](C(OC(C)(C)C)=O)CC2C=CC=C(OC(F)(F)F)C=2[N+]([O-])=O)C=CC=CC=1.C(OC([NH:45][C:46]1[C:54]([O:55][C:56]([F:59])([F:58])[F:57])=[CH:53][CH:52]=[CH:51][C:47]=1[C:48]([OH:50])=[O:49])=O)(C)(C)C>ClCCl>[NH2:45][C:46]1[C:54]([O:55][C:56]([F:57])([F:58])[F:59])=[CH:53][CH:52]=[CH:51][C:47]=1[C:48]([OH:50])=[O:49]

Inputs

Step One
Name
tert-Butyl N-(diphenylmethylene)-2-nitro-3-(trifluoromethoxy)-L-phenylalaninate
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(=N[C@@H](CC1=C(C(=CC=C1)OC(F)(F)F)[N+](=O)[O-])C(=O)OC(C)(C)C)C1=CC=CC=C1
Name
Quantity
7.254 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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